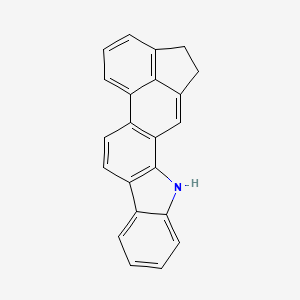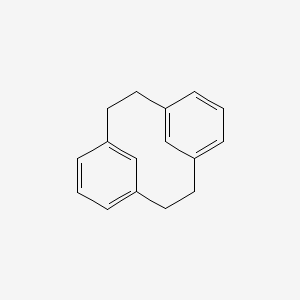
sodium;prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium prop-1-ene can be synthesized through several methods. One common approach involves the halogenation of prop-1-ene-1,3-sultone to obtain a 3-halogenated intermediate. This intermediate is then subjected to an exchange reaction in the presence of a phase-transfer catalyst to yield sodium prop-1-ene . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure high purity and yield.
Industrial Production Methods
In industrial settings, sodium prop-1-ene is produced using large-scale chemical reactors. The process involves the continuous halogenation of prop-1-ene-1,3-sultone followed by phase-transfer catalysis. The industrial production methods are designed to optimize safety, cost-efficiency, and scalability, ensuring a consistent supply of high-purity sodium prop-1-ene for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium prop-1-ene undergoes several types of chemical reactions, including:
Oxidation: Sodium prop-1-ene can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert sodium prop-1-ene into saturated compounds.
Substitution: The sodium atom can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include alcohols, alkanes, and various substituted alkenes. These products have significant industrial and research applications, making sodium prop-1-ene a valuable compound in organic chemistry .
Scientific Research Applications
Sodium prop-1-ene has several scientific research applications, including:
Energy Storage: It is used as an electrolyte additive in sodium-ion batteries to improve cyclability and performance.
Organic Synthesis: Sodium prop-1-ene serves as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials with unique properties, such as high conductivity and stability.
Mechanism of Action
The mechanism by which sodium prop-1-ene exerts its effects involves the interaction of the sodium atom with various molecular targets. In sodium-ion batteries, for example, sodium prop-1-ene helps form a stable solid electrolyte interphase (SEI) layer, which enhances battery performance and longevity . The molecular pathways involved include the stabilization of the SEI layer and the prevention of unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to sodium prop-1-ene include:
1,3-Propane Sultone: Used as an electrolyte additive in batteries.
Ethylene Sulfate: Another electrolyte additive with similar applications.
Propylene: A simpler alkene with various industrial uses.
Uniqueness
Sodium prop-1-ene is unique due to its combination of a sodium atom with an unsaturated carbon-carbon double bond. This structure imparts distinct chemical properties, making it particularly useful in applications requiring high reactivity and stability .
Properties
CAS No. |
2521-40-6 |
|---|---|
Molecular Formula |
C3H5Na |
Molecular Weight |
64.06 g/mol |
IUPAC Name |
sodium;prop-1-ene |
InChI |
InChI=1S/C3H5.Na/c1-3-2;/h3H,1-2H2;/q-1;+1 |
InChI Key |
DGTOAFBVEDTEBA-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C=C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)

![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)




![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)

